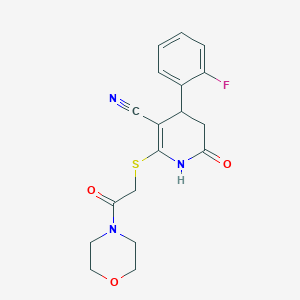![molecular formula C18H14BrN3O4 B2552407 3-(4-bromophenyl)-6-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)pyrimidine-2,4(1H,3H)-dione CAS No. 847398-95-2](/img/structure/B2552407.png)
3-(4-bromophenyl)-6-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)pyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 3-(4-bromophenyl)-6-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)pyrimidine-2,4(1H,3H)-dione involves multiple steps, starting with the Claisen-Schmidt condensation. In one study, 2,3,4,9-tetrahydro-1H-carbazol-1-one was condensed with 3-bromo-4-methoxy benzaldehyde to afford a key intermediate. This intermediate was then allowed to react with various organic reactants, such as hydroxylamine hydrochloride, malononitrile, and guanidine nitrate, through condensation cum cycloaddition reactions to yield a series of novel hetero annulated carbazoles, including isoxazolo-, pyrido-, and pyrimido carbazoles .
Molecular Structure Analysis
The molecular structures of the synthesized compounds were confirmed using a variety of analytical techniques. Fourier-transform infrared spectroscopy (FT-IR), proton nuclear magnetic resonance (^1H NMR), carbon-13 nuclear magnetic resonance (^13C NMR), X-ray diffraction, and elemental analysis were employed to establish the structures of these compounds .
Chemical Reactions Analysis
The synthesized compounds were subjected to in vitro antitumor activity screening using the MTT assay. The results showed selective growth inhibition on the MCF-7 cell line compared to the A-549 cell line. Additionally, apoptotic morphological changes in MCF-7 and A-549 cells were observed using fluorescent microscopic techniques. Preliminary structure-activity relationships were also explored, indicating that among the pyrimido carbazole compounds, one in particular showed promise as a therapeutic drug against cancer cell proliferation .
Physical and Chemical Properties Analysis
Although the specific physical and chemical properties of 3-(4-bromophenyl)-6-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)pyrimidine-2,4(1H,3H)-dione are not detailed in the provided papers, the related compound 4-bromo-3,5-dihydroxybenzoic acid was synthesized and characterized. The structure of this compound was identified using a mass spectrometer, and the synthetic conditions were investigated in the lab . This suggests that similar analytical and synthetic approaches could be applied to the study of the physical and chemical properties of the compound .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis of Heterocyclic Compounds : Research has explored the synthesis of heterocyclic compounds using related pyrimidine derivatives. For example, Danswan et al. (1989) described the reaction of 4-pyrimidinamines with 3-bromo-1-phenylpropane-1,2-dione to yield a series of (imidazo[1,2-c]pyrimidin-2-yl)phenylmethanones. This work demonstrates the versatility of pyrimidine derivatives in synthesizing complex heterocyclic structures (Danswan, Kennewell, & Tully, 1989).
Functionalized Pyrimidines Synthesis : Sarıpınar et al. (2006) reported on the synthesis of functionalized 1H-pyrimidine-2-ones/thiones, highlighting the broad applicability of pyrimidine derivatives in creating compounds with potential biological activities. The study emphasizes the chemical flexibility of pyrimidine bases for functionalization and potential applications in medicinal chemistry (Sarıpınar et al., 2006).
Antimicrobial Activity
Evaluation of Antimicrobial Properties : Goudgaon and Basha (2011) synthesized analogues of benzimidazol-2-yl-amino pyrimidin-diones and tested them for antimicrobial activity. This work illustrates the potential of pyrimidine derivatives as frameworks for developing new antimicrobial agents (Goudgaon & Basha, 2011).
Eigenschaften
IUPAC Name |
3-(4-bromophenyl)-6-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrN3O4/c19-11-1-4-13(5-2-11)22-17(23)10-16(21-18(22)24)20-12-3-6-14-15(9-12)26-8-7-25-14/h1-6,9-10,20H,7-8H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKKXOCZSLDBSBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC3=CC(=O)N(C(=O)N3)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-bromophenyl)-6-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)pyrimidine-2,4(1H,3H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

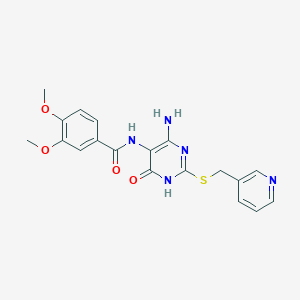
![(5-methylpyrazin-2-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2552325.png)

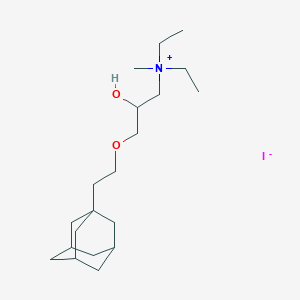
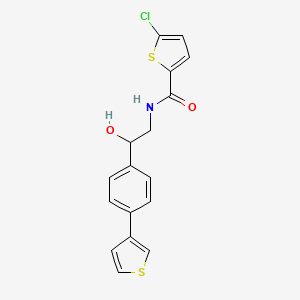


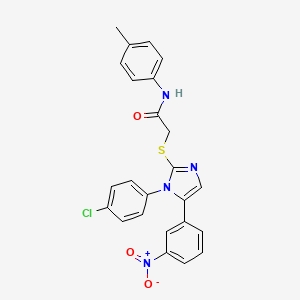
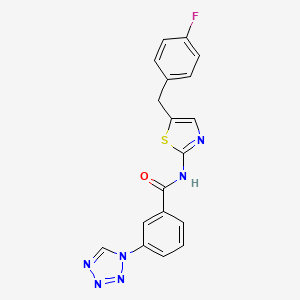
![methyl [(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate](/img/structure/B2552339.png)
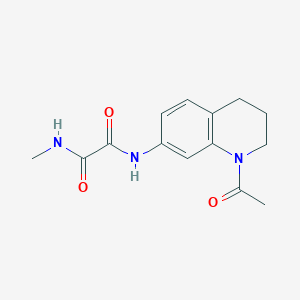

![5-{[(5-Bromo-3-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-2-one](/img/structure/B2552344.png)
